Indole-3-acetyl-glutamine is a compound that plays a significant role in plant physiology, particularly in the regulation of auxin levels. It is a derivative of indole-3-acetic acid, which is a well-known plant hormone involved in various growth and developmental processes. Indole-3-acetyl-glutamine has been identified in plant tissues, particularly in seeds, and is recognized for its potential roles in auxin homeostasis and signaling.
Indole-3-acetyl-glutamine has been identified in various plant species, including Glycine max (soybean) and Arabidopsis thaliana. Its presence in seeds indicates its potential role in seed development and growth regulation. The compound is formed through the conjugation of indole-3-acetic acid with glutamine, highlighting the importance of amino acids in auxin metabolism.
Indole-3-acetyl-glutamine belongs to the class of compounds known as auxin conjugates. These conjugates are formed when auxins are linked to amino acids or other molecules, which can affect their activity and stability within plant tissues. This classification underscores the compound's role in auxin metabolism and regulation.
The synthesis of indole-3-acetyl-glutamine typically involves the conjugation of indole-3-acetic acid with glutamine. This reaction can occur through enzymatic pathways facilitated by specific enzymes such as acyl acid amidosynthetases. These enzymes catalyze the formation of amide bonds between the carboxylic acid group of indole-3-acetic acid and the amino group of glutamine.
The enzymatic synthesis often requires specific conditions, including optimal pH and temperature, to ensure maximum enzyme activity. Additionally, co-factors such as ATP may be necessary for certain enzymatic reactions involved in the conjugation process.
Indole-3-acetyl-glutamine consists of an indole ring structure attached to an acetyl group and a glutamine moiety. The molecular formula can be represented as C12H14N2O4, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Indole-3-acetyl-glutamine can undergo various chemical reactions typical for amides and esters. These include hydrolysis reactions that can release free indole-3-acetic acid and glutamine under specific conditions.
The hydrolysis of indole-3-acetyl-glutamine generally requires acidic or basic conditions to facilitate the cleavage of the amide bond. Enzymatic hydrolysis may also occur through the action of specific hydrolases present in plant tissues.
Indole-3-acetyl-glutamine functions primarily as a storage form of indole-3-acetic acid, regulating its availability within plant tissues. When needed, it can be hydrolyzed to release free indole-3-acetic acid, which then participates in various physiological processes such as cell elongation, division, and differentiation.
Indole-3-acetyl-glutamine is typically a white to off-white crystalline solid at room temperature. It is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents.
The compound exhibits stability under neutral pH conditions but may degrade under extreme acidic or basic environments. Its reactivity is characterized by its ability to participate in conjugation reactions with other amino acids or compounds.
Relevant data indicate that its stability can be influenced by temperature and light exposure, necessitating careful storage conditions to maintain its integrity.
Indole-3-acetyl-glutamine has several applications in plant biology research:
Indole-3-acetyl-glutamine (IAG) originates from the intricate interplay between dietary tryptophan and gut microbial metabolism. Approximately 95% of dietary tryptophan is metabolized via the kynurenine pathway in intestinal cells, while gut microbiota convert the remaining 5% into indolic compounds, including indole-3-acetic acid (IAA)—the direct precursor to IAG [1] [5]. Clostridium and Bacteroides species are primary producers of IAA via enzymatic pathways:
Gut dysbiosis alters IAA production, directly impacting IAG synthesis. For example, CVD patients exhibit reduced Bacteroides populations, diminishing IAA flux toward cardioprotective indolepropionate and elevating IAG levels [1].
Table 1: Microbial Biosynthesis Pathways for IAA
Pathway | Key Enzymes | Key Organisms | Intermediates |
---|---|---|---|
Indole-3-pyruvate | Aminotransferase, Ipd1 | Azospirillum, Ustilago maydis | Indole-3-pyruvate, IAAld |
Indole-3-acetamide | IaaM, IaaH | Pseudomonas savastanoi | Indole-3-acetamide |
Tryptamine | Tryptophan decarboxylase | Bacillus cereus, Rhodosporidiobolus | Tryptamine, IAAld |
GH3 acyl acid amido synthetases catalyze ATP-dependent conjugation of IAA to amino acids—a conserved mechanism across plants and bacteria. These enzymes operate via a Bi Uni Uni Bi Ping Pong mechanism:
OsGH3-8 (rice) exemplifies IAA specificity, accepting aspartate (Km = 0.2–10 mM) but not glutamate. In contrast, AtGH3-15 (Arabidopsis) conjugates indole-3-butyric acid (IBA) to glutamine, highlighting substrate divergence [4] [9]. Structural studies reveal GH3 active sites discriminate substrates via:
Table 2: Substrate Specificity of GH3 Synthetases
Enzyme | Organism | Preferred Acyl Substrate | Preferred Amino Acid | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
OsGH3-8 | Rice | IAA | Aspartate | 45-fold ↓ for asparagine |
AtGH3-15 | Arabidopsis | IBA | Glutamine | Highly specific for IBA |
PsGH3 | Pea | IAA | Aspartate | Weak activity for Phe/Tyr |
Following microbial IAA production, the liver conjugates IAA to glutamine via non-ribosomal synthesis, forming IAG. This ATP-dependent reaction is catalyzed by glutamine ligases, distinct from GH3 enzymes:
(Iindol-3-yl)acetate + L-glutamine + ATP → (indol-3-yl)acetyl-L-glutamine + AMP + diphosphate + H+ [10]
Hepatic IAG synthesis serves dual roles:
In cardiovascular disease (CVD), IAG elevation signifies dysregulated tryptophan metabolism. Qatar Biobank metabolomics revealed:
Table 3: Hepatic Metabolic Flux in IAG Synthesis
Precursor | Enzyme | Tissue | Product | Physiological Role |
---|---|---|---|---|
IAA | Glutamine ligase | Liver | IAG | Detoxification, circulation |
IAA | Peroxidases | Liver | Indole-3-aldehyde | Antioxidant synthesis |
IAG biosynthesis diverges fundamentally across kingdoms:
Plants (e.g., Pisum sativum):
Mammals:
Microbes:
Table 4: Phylogenetic Comparison of IAA Conjugation
Organism | Conjugation Enzyme | Primary Amino Acid Substrate | Biological Function |
---|---|---|---|
Plants (Pea) | PsGH3 | Aspartate | Auxin inactivation, storage |
Mammals (Human) | Glutamine ligase | Glutamine | Detoxification, systemic signal |
Bacteria (A. tumefaciens) | IaaH | Multiple | Virulence, host manipulation |
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